2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFN3O/c1-24-10-12-25(13-11-24)19(15-6-8-16(22)9-7-15)14-23-20(26)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKDZMNXMNVFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of automated systems can help in scaling up the production while minimizing human error and exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Properties
The following table summarizes critical differences between the target compound and its analogs:
Bromobenzamide vs. Chloro/Methoxybenzamide
- Bromine : The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine or methoxy groups. This may enhance halogen bonding with biological targets, improving binding affinity .
- Chlorine/Fluorine : The chloro-fluoro derivative () has a lower molecular weight (295.71 g/mol) and higher logP (3.614), suggesting better membrane permeability but reduced solubility .
Piperazine vs. Other Amine Groups
- The 4-methylpiperazine in the target compound introduces a basic nitrogen, improving aqueous solubility at physiological pH.
- The furan-containing analog () replaces the bromobenzamide with a methoxybenzamide and adds a rigid heterocycle, which may restrict conformational flexibility and alter metabolic stability .
Fluorophenyl vs. Other Aromatic Groups
- In contrast, the dimethylaminophenyl group in is electron-donating, which could modulate binding kinetics .
Biological Activity
The compound 2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS Number: 898430-72-3) is a synthetic organic molecule characterized by its complex structure, which includes a bromine atom, a fluorophenyl group, and a methylpiperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurological disorders and cancer.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including bromination of the precursor compound under controlled conditions. The use of solvents like dichloromethane at low temperatures is common to ensure selective bromination.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. Research indicates that the compound can modulate neurotransmitter systems, which is crucial for its potential therapeutic effects in neurological disorders .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating its potential as a chemotherapeutic agent .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.63 |
| A549 | 12.45 |
In Vivo Studies
In animal models, the compound has demonstrated efficacy in reducing tumor growth and improving survival rates. For example, in xenograft models involving human cancer cells, treatment with this compound resulted in a significant decrease in tumor size compared to control groups .
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the effectiveness of various benzamide derivatives, including this compound, in inducing apoptosis in cancer cells. The mechanism was linked to the activation of p53 pathways and increased expression of pro-apoptotic factors like caspase-3 .
Case Study 2: Neurological Applications
Another investigation focused on the neuroprotective properties of this compound. It was found to enhance synaptic plasticity and reduce neuroinflammation in models of neurodegeneration. The results suggest that it could be a candidate for further development as a treatment for conditions such as Alzheimer's disease .
Comparative Analysis with Related Compounds
Comparative studies have been conducted with similar compounds to evaluate their biological activities. For instance:
| Compound Name | IC50 Value (µM) | Activity Type |
|---|---|---|
| 2-bromo-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | 18.00 | Anticancer |
| 2-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | 22.50 | Anticancer |
These comparisons highlight the unique potency of this compound due to the presence of the fluorine atom, which enhances its stability and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
